molecular formula C10H15ClO4 B15344131 dipropyl (Z)-2-chlorobut-2-enedioate CAS No. 22801-46-3

dipropyl (Z)-2-chlorobut-2-enedioate

Cat. No.: B15344131
CAS No.: 22801-46-3
M. Wt: 234.67 g/mol
InChI Key: VTUCYQFUIWDWJL-FPLPWBNLSA-N
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Description

Dipropyl (Z)-2-chlorobut-2-enedioate is an organic compound characterized by its unique structure, which includes a chlorinated butenedioate backbone with dipropyl ester groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl (Z)-2-chlorobut-2-enedioate typically involves the esterification of (Z)-2-chlorobut-2-enedioic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

(Z)2chlorobut2enedioicacid+2propanolH2SO4dipropyl(Z)2chlorobut2enedioate+H2O(Z)-2-chlorobut-2-enedioic \, acid + 2 \, propanol \xrightarrow{H_2SO_4} dipropyl \, (Z)-2-chlorobut-2-enedioate + H_2O (Z)−2−chlorobut−2−enedioicacid+2propanolH2​SO4​​dipropyl(Z)−2−chlorobut−2−enedioate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dipropyl (Z)-2-chlorobut-2-enedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield (Z)-2-chlorobut-2-enedioic acid and propanol.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Hydrolysis: (Z)-2-chlorobut-2-enedioic acid and propanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropyl (Z)-2-chlorobut-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dipropyl (Z)-2-chlorobut-2-enedioate involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dipropyl (E)-2-chlorobut-2-enedioate: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

    Diethyl (Z)-2-chlorobut-2-enedioate: Similar structure but with ethyl ester groups instead of propyl.

    Dimethyl (Z)-2-chlorobut-2-enedioate: Similar structure but with methyl ester groups.

Uniqueness

Dipropyl (Z)-2-chlorobut-2-enedioate is unique due to its specific ester groups and the (Z)-configuration, which can influence its reactivity and interactions in chemical and biological systems. The presence of the chlorine atom also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

22801-46-3

Molecular Formula

C10H15ClO4

Molecular Weight

234.67 g/mol

IUPAC Name

dipropyl (Z)-2-chlorobut-2-enedioate

InChI

InChI=1S/C10H15ClO4/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h7H,3-6H2,1-2H3/b8-7-

InChI Key

VTUCYQFUIWDWJL-FPLPWBNLSA-N

Isomeric SMILES

CCCOC(=O)/C=C(/C(=O)OCCC)\Cl

Canonical SMILES

CCCOC(=O)C=C(C(=O)OCCC)Cl

Origin of Product

United States

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